molecular formula C13H9N3O2 B11871680 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid CAS No. 113296-37-0

4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid

Katalognummer: B11871680
CAS-Nummer: 113296-37-0
Molekulargewicht: 239.23 g/mol
InChI-Schlüssel: VFNQUSRGVSPQPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid is a heterocyclic compound that combines the structural features of imidazole and pyridine rings with a benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid typically involves the formation of the imidazo[4,5-c]pyridine core followed by the introduction of the benzoic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with a suitable aldehyde or ketone can form the imidazo[4,5-c]pyridine ring, which is then further functionalized to introduce the benzoic acid group .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. The specific details of industrial production methods are proprietary and may vary between manufacturers .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides, nitro groups, or sulfonic acids .

Wissenschaftliche Forschungsanwendungen

4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Vergleich Mit ähnlichen Verbindungen

  • 2-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid
  • 3-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid
  • 4-(1H-Imidazo[4,5-b]pyridin-2-yl)benzoic acid

Comparison: 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications .

Eigenschaften

CAS-Nummer

113296-37-0

Molekularformel

C13H9N3O2

Molekulargewicht

239.23 g/mol

IUPAC-Name

4-(3H-imidazo[4,5-c]pyridin-2-yl)benzoic acid

InChI

InChI=1S/C13H9N3O2/c17-13(18)9-3-1-8(2-4-9)12-15-10-5-6-14-7-11(10)16-12/h1-7H,(H,15,16)(H,17,18)

InChI-Schlüssel

VFNQUSRGVSPQPX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=NC=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.